N-[4-(2-amino-2-oxoethoxy)phenyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
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Overview
Description
- is a complex organic compound with the following chemical formula:
- It contains an imidazolidine ring and an amide functional group.
- The compound’s structure includes a phenyl group linked to the imidazolidine ring through an amino-oxoethoxy linker.
- Its systematic name reflects the specific arrangement of atoms in the molecule.
N-[4-(2-amino-2-oxoethoxy)phenyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide: C18H26N4O4
.Preparation Methods
- The synthesis of this compound involves several steps:
Key Precursor: Start with 2-aminobenzimidazole (1) as the key precursor.
Coupling Reaction: React compound 1 with malononitrile in the presence of pyridine to form the intermediate N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (2).
Amination Reactions: Compound 2 undergoes various amination reactions with secondary amines (such as piperidine, morpholine, piperazine, and diethanolamine) to yield different acrylonitrile derivatives (3-8).
Hydrazine Behavior: Compound 2 reacts with hydrazine hydrate to produce 4-[(1H-benzimidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine (9).
Cyclization: Further reactions lead to the formation of 4-amino-1-(1H-benzimidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile (11) and other related compounds.
Ester Formation: Compound 7 reacts with acetic anhydride to yield ester derivatives (15, 16, 17).
Other Transformations: Additional reactions include the formation of imino derivatives and acylhydrazones (18-26).
Chemical Reactions Analysis
Reactivity: The compound exhibits diverse reactivity due to its functional groups.
Common Reagents: Reactions involve amination, cyclization, and esterification using various reagents.
Major Products: The major products include acrylonitrile derivatives, pyrazole compounds, and dihydropyridazines.
Scientific Research Applications
Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.
Biology: Explore its potential as a bioactive compound or enzyme inhibitor.
Medicine: Assess its pharmacological effects, toxicity, and potential therapeutic applications.
Industry: Consider its use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Explore other benzimidazole derivatives and their properties.
Remember, this compound’s potential lies in its versatility across various scientific domains.
Properties
Molecular Formula |
C18H26N4O4 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-(2-amino-2-oxoethoxy)phenyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide |
InChI |
InChI=1S/C18H26N4O4/c1-12-15(22-18(25)20-12)5-3-2-4-6-17(24)21-13-7-9-14(10-8-13)26-11-16(19)23/h7-10,12,15H,2-6,11H2,1H3,(H2,19,23)(H,21,24)(H2,20,22,25) |
InChI Key |
ICCRCCASCBWKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC=C(C=C2)OCC(=O)N |
Origin of Product |
United States |
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